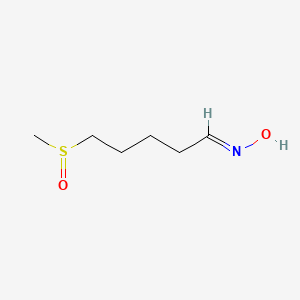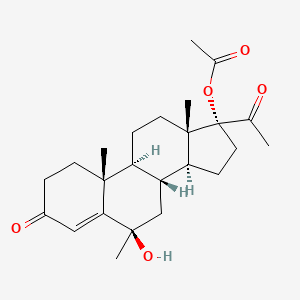
Hydroxy Urea-13C,15N2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxy Urea-13C,15N2 is a stable isotope-labeled compound, specifically a labeled form of hydroxyurea. It is used in various scientific research applications due to its unique isotopic composition, which includes carbon-13 and nitrogen-15. This compound is particularly valuable in studies involving metabolic pathways, drug metabolism, and pharmacokinetics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy Urea-13C,15N2 typically involves the incorporation of isotopically labeled precursors. One common method is the reaction of isotopically labeled urea (Urea-13C,15N2) with hydroxylamine. The reaction is carried out under controlled conditions to ensure the incorporation of the isotopes into the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity isotopically labeled starting materials and stringent quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
Hydroxy Urea-13C,15N2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carbonyl compounds, while reduction can yield amines.
科学的研究の応用
Hydroxy Urea-13C,15N2 is used in a wide range of scientific research applications, including:
Chemistry: It is used in studies involving reaction mechanisms and isotope effects.
Biology: It is used to trace metabolic pathways and study enzyme kinetics.
Medicine: It is used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: It is used in the development of new drugs and in quality control processes.
作用機序
The mechanism of action of Hydroxy Urea-13C,15N2 involves its incorporation into metabolic pathways where it can be traced using mass spectrometry or nuclear magnetic resonance spectroscopy. The isotopic labels allow for precise tracking of the compound and its metabolites, providing valuable insights into biochemical processes.
類似化合物との比較
Similar Compounds
Hydroxyurea: The non-labeled form of the compound.
Urea-13C,15N2: Another isotopically labeled compound used in similar applications.
Carbamohydroxamic Acid-13C,15N2: A related compound with similar isotopic labeling.
Uniqueness
Hydroxy Urea-13C,15N2 is unique due to its specific isotopic labeling, which allows for detailed studies of metabolic pathways and drug metabolism. Its stable isotopes provide a non-radioactive alternative for tracing studies, making it safer and more versatile in various research applications.
特性
IUPAC Name |
hydroxy(13C)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O2/c2-1(4)3-5/h5H,(H3,2,3,4)/i1+1,2+1,3+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNHCAURESNICA-VMIGTVKRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)([15NH2])[15NH]O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
79.034 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Ethoxy-1,3-di[(1Z)-1-propen-1-yl]benzene](/img/structure/B587605.png)

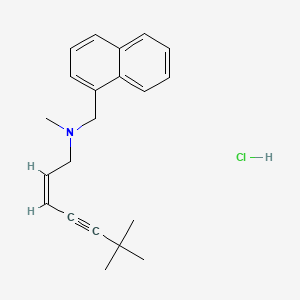
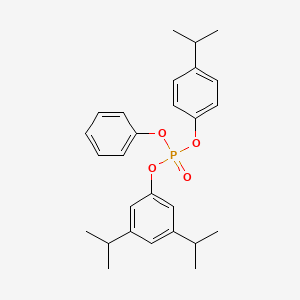
![[sec-Butyl(methyl)amino]acetonitrile](/img/structure/B587610.png)

![1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-1,2,3,4-tetrahydro-carbostyril-d8](/img/structure/B587617.png)

![3-Methyl-2-([7-[(3-methyl-1,3-thiazolidin-2-ylidene)methyl]-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-4,5-dihydro-1,3-thiazol-3-ium iodide](/img/structure/B587620.png)
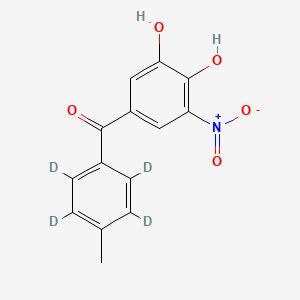
![1-[4-[2,2,3,3,5,5,6,6-Octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3,4-dihydro-2H-quinoline-2,7-diol](/img/structure/B587625.png)
